molecular formula C13H19NO2 B1214069 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine CAS No. 90791-14-3

2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine

Cat. No. B1214069
CAS RN: 90791-14-3
M. Wt: 221.29 g/mol
InChI Key: RUSUFOFGWALPJC-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine is a lesser-known psychedelic drug and a substituted amphetamine . It is also known as DMPEA. It belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as mescaline and 2C-B.


Molecular Structure Analysis

The molecular formula of this compound is C13H19NO2 . It has a molecular weight of 221.3 . The structure is similar to other phenethylamines, with additional methoxy groups and a cyclobutylamine group .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. As a substituted amphetamine, it may undergo similar reactions to other compounds in this class .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not detailed in the available resources .

Scientific Research Applications

Synthesis and Evaluation in Hallucinogenic Analogs

  • Study Focus: Research by Nichols et al. (1984) involved the synthesis of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclobutylamine as a conformationally restricted analog of hallucinogenic phenylisopropylamines. The study explored its LSD-like biological activity, finding significant differences in potency and discriminative stimulus properties compared to other analogs, such as cyclopropylamines (Nichols, Jadhav, Oberlender, Zabik, Bossart, Hamada, & Miller, 1984).

Structural Modifications and Pharmacological Effects

  • Research Objective: Jacob and Nichols (1982) investigated isomeric cyclopropyl ring-methylated homologues of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine, examining their activity in mouse ear-scratch assay and rat fundus preparation. This study highlighted the impact of structural modifications on the pharmacological properties of these compounds (Jacob & Nichols, 1982).

Exploration of Stereochemistry and Behavioral Effects

  • Investigation Focus: The study by Nichols, Woodard, Hathaway, Lowy, & Yom (1979) focused on the resolution and absolute configuration of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine. They discovered stereoselective behavioral effects in animal models, providing insights into the stereochemistry and its implications on pharmacological activities (Nichols, Woodard, Hathaway, Lowy, & Yom, 1979).

Metabolic Pathways and Drug Interactions

  • Study Aim: Ewald and Maurer (2008) conducted research on the metabolic pathways and potential drug interactions of 2,5-dimethoxyamphetamine derivatives, including 2-(2,5-dimethoxy-4-methylphenyl)cyclobutylamine. Their findings provide a deeper understanding of the metabolic processes and possible interactions with other substances, particularly focusing on the inhibition of cytochrome P450 2D6 (Ewald & Maurer, 2008).

Future Directions

The future directions for research on this compound are not detailed in the available resources. Given its psychoactive properties, it may be of interest in neuroscience and pharmacology research .

properties

IUPAC Name

2-(2,5-dimethoxy-4-methylphenyl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-8-6-13(16-3)10(7-12(8)15-2)9-4-5-11(9)14/h6-7,9,11H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSUFOFGWALPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C2CCC2N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920161
Record name 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine

CAS RN

90791-14-3
Record name 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090791143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DE Nichols, KP Jadhav, RA Oberlender… - Journal of medicinal …, 1984 - ACS Publications
Departments of Medicinal Chemistry and Pharmacognosy and Pharmacology and Toxicology, School of Pharmacy and Pharmacal Sciences, Purdue University, West Lafayette, Indiana …
Number of citations: 15 pubs.acs.org
MP Wentland, DM Bailey, JB Cornett… - Journal of medicinal …, 1984 - ACS Publications
A series of novel 3-quinolinecarboxylic acid derivatives have been prepared and their antibacterial activity evaluated. These derivatives are characterized by fluorine attached to the 6-…
Number of citations: 78 pubs.acs.org

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